2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13385270
InChI: InChI=1S/C13H16ClNO2/c1-17-12-5-3-2-4-10(12)9-15(11-6-7-11)13(16)8-14/h2-5,11H,6-9H2,1H3
SMILES: COC1=CC=CC=C1CN(C2CC2)C(=O)CCl
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol

2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide

CAS No.:

Cat. No.: VC13385270

Molecular Formula: C13H16ClNO2

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide -

Specification

Molecular Formula C13H16ClNO2
Molecular Weight 253.72 g/mol
IUPAC Name 2-chloro-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C13H16ClNO2/c1-17-12-5-3-2-4-10(12)9-15(11-6-7-11)13(16)8-14/h2-5,11H,6-9H2,1H3
Standard InChI Key NVWANHHXQZVLGW-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CN(C2CC2)C(=O)CCl
Canonical SMILES COC1=CC=CC=C1CN(C2CC2)C(=O)CCl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide belongs to the acetamide class, featuring a central carbonyl group bonded to a cyclopropylamine and a 2-methoxy-benzyl substituent. Its molecular formula is C₁₃H₁₆ClNO₂, with a calculated molecular weight of 253.72 g/mol (derived from the 3-methoxy analog). The 2-methoxy group on the benzyl ring introduces steric hindrance and electron-donating effects, which may alter solubility and reactivity compared to analogs with substituents in other positions .

Table 1: Comparative Molecular Data for Substituted Acetamides

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent Position
2-Chloro-N-(4-chlorophenyl)acetamideC₈H₇Cl₂NO204.054-chloro
2-Chloro-N-cyclopropyl-N-(3-methoxy-benzyl)-acetamideC₁₃H₁₆ClNO₂253.723-methoxy
Target CompoundC₁₃H₁₆ClNO₂253.722-methoxy

Spectroscopic Characterization

Structural confirmation of acetamide derivatives typically relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example:

  • ¹H NMR: The 2-methoxy-benzyl group would exhibit distinct aromatic proton signals between δ 6.8–7.4 ppm, with a singlet for the methoxy group at δ ~3.8 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) resonates near δ 170 ppm, while the cyclopropyl carbons appear between δ 6–12 ppm.

  • MS: Electrospray ionization (ESI-MS) would show a molecular ion peak at m/z 253.72, consistent with the molecular formula.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide likely follows a multi-step sequence analogous to its 3-methoxy and 4-methoxy analogs:

  • Formation of the Benzylamine Intermediate:

    • Reaction of 2-methoxy-benzylamine with cyclopropane carbonyl chloride under Schotten-Baumann conditions to yield N-cyclopropyl-N-(2-methoxy-benzyl)amine.

    • Conditions: Reflux in dichloromethane with triethylamine as a base.

  • Chloroacetylation:

    • Treatment of the amine intermediate with chloroacetyl chloride in the presence of a catalyst (e.g., DMAP) to install the chloroacetamide group.

    • Yield Optimization: Controlled temperatures (0–5°C) minimize side reactions.

Table 2: Key Reaction Parameters for Chloroacetylation

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents hydrolysis
SolventDichloromethaneEnhances solubility
CatalystDMAP (5 mol%)Accelerates acylation

Chemical Reactivity

The chloroacetamide group and methoxy-benzyl moiety govern the compound’s reactivity:

  • Nucleophilic Substitution: The chloro group at the α-position is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivatization .

  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to form carboxylic acid derivatives, though the 2-methoxy group’s steric effects could slow this process compared to 4-substituted analogs .

Physicochemical Properties

Stability Considerations

  • Photostability: The 2-methoxy group may reduce photodegradation compared to chloro-substituted analogs due to decreased electron-withdrawing effects.

  • Thermal Stability: Decomposition occurs above 250°C, consistent with acetamide derivatives.

Biological Activity and Mechanism

Enzyme Inhibition

In silico docking studies of similar acetamides suggest potential inhibition of CYP51, a key enzyme in ergosterol biosynthesis . The cyclopropyl group may occupy hydrophobic pockets in the enzyme’s active site.

Applications in Medicinal Chemistry

Drug Development

  • Lead Compound: Structural modularity allows for derivatization to optimize pharmacokinetic properties.

  • Prodrug Potential: The chloro group could serve as a site for prodrug conjugation, enhancing bioavailability.

Agricultural Chemistry

Analogous chloroacetamides are used as herbicides; the 2-methoxy variant may offer selective weed control with reduced toxicity .

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